An In-depth Technical Guide to 4-Bromo-3-(difluoromethoxy)aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-3-(difluoromethoxy)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(difluoromethoxy)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a bromine atom, a difluoromethoxy group, and an amino group on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the difluoromethoxy (-OCF₂H) group, a bioisostere of hydroxyl, thiol, and other functional groups, can profoundly influence the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties, synthetic strategies, reactivity, and potential applications of 4-Bromo-3-(difluoromethoxy)aniline, with a focus on its utility in drug discovery and development.
The incorporation of fluorinated motifs is a well-established strategy in modern drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethoxy group, in particular, is gaining prominence as a valuable substituent for these purposes.[1][2]
Physicochemical Properties
Detailed experimental data for 4-Bromo-3-(difluoromethoxy)aniline is not extensively reported in publicly available literature. However, its properties can be estimated based on its structure and data from analogous compounds.
| Property | Value (Predicted/Inferred) | Data Source/Analogy |
| Molecular Formula | C₇H₆BrF₂NO | - |
| Molecular Weight | 237.03 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy with similar bromo-anilines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of substituted anilines |
| pKa (of the conjugate acid) | Expected to be lower than aniline (pKa ~4.6) due to electron-withdrawing groups | Inductive effect of Br and OCF₂H |
Spectroscopic Characterization
¹H NMR:
-
Aromatic protons would appear as a complex multiplet pattern in the aromatic region (approx. 6.5-7.5 ppm).
-
The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
A characteristic triplet for the -OCF₂H proton would be observed further downfield, likely in the range of 6.0-7.0 ppm, with coupling to the two fluorine atoms.
¹³C NMR:
-
Aromatic carbons would resonate in the typical range of 110-150 ppm.
-
The carbon of the difluoromethoxy group (-C F₂H) would show a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR:
-
A doublet corresponding to the two equivalent fluorine atoms of the -OF ₂H group would be observed, with coupling to the proton.
Mass Spectrometry:
-
The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts are available.
Synthesis and Reactivity
A plausible synthetic route to 4-Bromo-3-(difluoromethoxy)aniline can be conceptualized based on established organic chemistry transformations.
Proposed Synthetic Pathway
A logical approach would involve the difluoromethoxylation of a substituted phenol, followed by nitration and subsequent reduction of the nitro group.
Caption: Proposed synthetic workflow for 4-Bromo-3-(difluoromethoxy)aniline.
Causality behind Experimental Choices:
-
Difluoromethoxylation First: Introducing the difluoromethoxy group early on is strategic. The hydroxyl group of the starting phenol is a strong activating group, facilitating the O-alkylation.
-
Nitration: The subsequent nitration step is directed by the existing substituents. The difluoromethoxy group is ortho, para-directing, and the bromine is also an ortho, para-director. The regioselectivity of this step would need careful optimization to achieve the desired 4-nitro isomer.
-
Reduction: The final step involves the reduction of the nitro group to an amine, a standard and high-yielding transformation in organic synthesis. Common methods include catalytic hydrogenation or the use of metals in acidic media.
Reactivity of the Aniline Moiety
The amino group of 4-Bromo-3-(difluoromethoxy)aniline is expected to undergo typical reactions of aromatic amines, providing a handle for further derivatization.
Caption: Key derivatization reactions of the amino group.
These derivatization reactions are crucial for incorporating the 4-bromo-3-(difluoromethoxy)phenyl scaffold into larger molecules, such as potential drug candidates.[3] For instance, acylation and sulfonylation are common methods to generate libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Bromo-3-(difluoromethoxy)aniline are highly relevant to modern drug discovery.
-
The Difluoromethoxy Group as a Bioisostere: As mentioned, the -OCF₂H group can mimic other functional groups, potentially improving pharmacokinetic properties like metabolic stability and cell permeability.[1]
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, which are a major class of oncology drugs. The substituents on the ring can be tailored to achieve specific binding interactions within the kinase active site.
-
Versatility in Chemical Synthesis: The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups. The amino group, as discussed, can be readily derivatized. This multi-functional nature makes it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.
Experimental Protocols (Exemplary, based on analogous compounds)
The following are generalized protocols for reactions that would likely be applicable to 4-Bromo-3-(difluoromethoxy)aniline, based on procedures for similar compounds.[3][4]
Protocol 1: N-Acylation of 4-Bromo-3-(difluoromethoxy)aniline
Objective: To synthesize the corresponding acetamide, a common derivative for protecting the amine or for SAR studies.
Materials:
-
4-Bromo-3-(difluoromethoxy)aniline
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-Bromo-3-(difluoromethoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq) dropwise to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Suzuki Cross-Coupling of 4-Bromo-3-(difluoromethoxy)aniline
Objective: To replace the bromine atom with an aryl or heteroaryl group.
Materials:
-
4-Bromo-3-(difluoromethoxy)aniline
-
An appropriate boronic acid (1.1 eq)
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
A suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 4-Bromo-3-(difluoromethoxy)aniline (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: Confirmation of the product structure and purity should be performed using NMR and Mass Spectrometry.
Safety and Handling
Based on the GHS classifications of analogous compounds such as 4-(Difluoromethoxy)aniline and 4-Bromo-3-(trifluoromethyl)aniline, 4-Bromo-3-(difluoromethoxy)aniline should be handled with care.[5][6] It is likely to be:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
A cause of skin and serious eye irritation.
-
Potentially causing respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
4-Bromo-3-(difluoromethoxy)aniline is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data for this specific molecule is limited, its chemical behavior and properties can be reasonably inferred from its constituent functional groups and data on analogous structures. The synthetic and derivatization protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to utilize this versatile compound in their work. As with any chemical, proper safety precautions should be strictly followed during handling and experimentation.
References
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023). National Center for Biotechnology Information. [Link]
-
4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem. PubChem. [Link]
- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.
- US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents.
-
4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem. PubChem. [Link]
-
4-Bromo-3,5-difluoroaniline | C6H4BrF2N | CID 2736260 - PubChem. PubChem. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. MDPI. [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. CONICET. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. National Center for Biotechnology Information. [Link]
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
